1-(1-(2-Aminophenyl)piperidin-3-yl)ethan-1-ol
Overview
Description
1-(1-(2-Aminophenyl)piperidin-3-yl)ethan-1-ol is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a piperidine ring substituted with a 2-aminophenyl group and an ethan-1-ol moiety.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through a multi-step chemical reaction starting with the appropriate precursors
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Substitution reactions can occur at various positions on the piperidine ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Amines, alcohols.
Substitution Products: Piperidine derivatives with different substituents.
Scientific Research Applications
Chemistry: The compound can be used as a building block in organic synthesis, contributing to the development of new chemical entities.
Biology: It may serve as a ligand for biological receptors, aiding in the study of receptor-ligand interactions.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(1-(2-Aminophenyl)piperidin-3-yl)ethan-1-ol exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses.
Comparison with Similar Compounds
Piperidine derivatives
Aminophenyl compounds
Piperidin-3-yl alcohols
Uniqueness: 1-(1-(2-Aminophenyl)piperidin-3-yl)ethan-1-ol is unique due to its specific structural features, which may confer distinct biological and chemical properties compared to other similar compounds.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Further research and development could unlock new possibilities and applications for this intriguing molecule.
Properties
IUPAC Name |
1-[1-(2-aminophenyl)piperidin-3-yl]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-10(16)11-5-4-8-15(9-11)13-7-3-2-6-12(13)14/h2-3,6-7,10-11,16H,4-5,8-9,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGQPOQXBMPKUIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCN(C1)C2=CC=CC=C2N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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